6alpha-Hydroxycannabidiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,4S,6R)-4-hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-15-10-19(23)21(20(24)11-15)17-9-14(4)18(22)12-16(17)13(2)3/h9-11,16-18,22-24H,2,5-8,12H2,1,3-4H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLPAYRRVSQJRR-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(C(CC2C(=C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C([C@H](C[C@H]2C(=C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58940-28-6 | |
| Record name | 6alpha-Hydroxycannabidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058940286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6ALPHA-HYDROXYCANNABIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT5NXL2YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Biosynthesis of 6alpha Hydroxycannabidiol
Identification of 6alpha-Hydroxycannabidiol as a Metabolite of Cannabidiol (B1668261)
This compound (6α-OH-CBD) is primarily recognized and identified as a metabolite of cannabidiol (CBD). pharmgkb.org Following administration, CBD is extensively metabolized in the liver by a range of cytochrome P450 (CYP450) enzymes into approximately 40 different metabolites. pharmgkb.org The primary metabolic routes for CBD involve hydroxylation at various positions on the molecule. pharmgkb.org
Scientific research has identified the specific enzymes responsible for the formation of 6α-OH-CBD. The cytochrome P450 enzyme CYP2C19 is instrumental in catalyzing the hydroxylation of CBD to produce both 6α-Hydroxycannabidiol and 7-hydroxycannabidiol (B1252178) (7-OH-CBD). pharmgkb.org Another related compound, 6beta-Hydroxycannabidiol (B1145095), is formed through the action of a different enzyme, CYP3A4. pharmgkb.org 6α-OH-CBD is considered a minor metabolite of CBD. projectcbd.org
Studies quantifying CBD metabolites in human subjects have confirmed the presence of 6α-OH-CBD in biological samples. In analyses of serum and urine from individuals treated with CBD-based pharmaceuticals or medical cannabis, 6α-OH-CBD is detected, although typically at lower concentrations compared to other major metabolites like 7-OH-CBD and cannabidiol-7-oic acid (7-COOH-CBD). researchgate.netresearchgate.netresearchgate.net For instance, in one study with patients, the concentration of 6α-OH-CBD in blood ranged from 0.9 to 28.9 ng/mL. researchgate.netresearchgate.net
The table below summarizes the key enzymes involved in the primary metabolic pathways of CBD.
| Precursor | Metabolite | Key Enzymes |
| Cannabidiol (CBD) | This compound | CYP2C19 pharmgkb.org |
| Cannabidiol (CBD) | 6beta-Hydroxycannabidiol | CYP3A4 pharmgkb.org |
| Cannabidiol (CBD) | 7-Hydroxycannabidiol | CYP2C19 pharmgkb.org |
Natural Occurrence in Cannabis sativa L.
While over 560 constituents have been identified in the Cannabis sativa plant, current scientific literature does not establish this compound as a naturally occurring phytocannabinoid within the plant itself. nih.gov Extensive chromatographic analyses aimed at isolating and quantifying cannabinoids from various Cannabis sativa cultivars have successfully identified and purified major cannabinoids such as THC, CBD, cannabinol (B1662348) (CBN), cannabigerol (B157186) (CBG), and their acidic precursors, but have not reported the natural presence of this compound. researchgate.net
There is no available research that indicates the presence of this compound in specific chemotypes or cultivars of Cannabis sativa L. The compound is consistently characterized as a product of metabolism that occurs after the consumption of CBD, rather than a constituent synthesized and stored in the plant. nih.govnih.govtandfonline.com
Given the lack of evidence for its natural occurrence in Cannabis sativa, there are no quantitative analyses of the natural abundance of this compound in the plant. Quantitative studies focus on compounds known to be synthesized by the plant, such as cannabidiolic acid (CBDA) and cannabidiol (CBD). hst-j.org In contrast, quantitative analyses for this compound are performed on biological samples like blood and urine to study CBD metabolism in humans. researchgate.netfrontiersin.org
The following table presents data from a study on CBD metabolite concentrations in the blood of patients treated with CBD formulations, illustrating its detection as a metabolite.
| Metabolite | Concentration Range (ng/mL) |
| This compound | 0.9–28.9 researchgate.netresearchgate.net |
| 6beta-Hydroxycannabidiol | 1.0–38.7 researchgate.net |
| 7-Hydroxycannabidiol | 53.4–498 researchgate.netresearchgate.net |
| Cannabidiol-7-oic acid | 211–1537 researchgate.netresearchgate.net |
| Cannabidiol (Parent Compound) | 19.1–2501 researchgate.netresearchgate.net |
Enzymatic Pathways in Plant Biosynthesis
The biosynthesis of cannabinoids in Cannabis sativa is a well-described enzymatic process that takes place primarily in the glandular trichomes of the plant. researchgate.net This pathway leads to the formation of the major cannabinoid acids, which are the precursors to compounds like CBD.
The biosynthesis of major cannabinoids begins with the convergence of two pathways that produce olivetolic acid (OLA) and geranyl pyrophosphate (GPP). researchgate.net An enzyme known as olivetolic acid cyclase (OAC) is involved in the formation of OLA. researchgate.net GPP is supplied through the plastidial methylerythritol 4-phosphate (MEP) pathway. researchgate.net
These two precursors, OLA and GPP, are then condensed in a reaction catalyzed by a prenyltransferase enzyme, geranylpyrophosphate:olivetolate geranyltransferase (GOT), to form cannabigerolic acid (CBGA). researchgate.net CBGA is the central precursor to the main cannabinoid lines. From CBGA, specific oxidocyclase enzymes synthesize the respective acidic cannabinoids. For example, cannabidiolic acid synthase (CBDAS) catalyzes the conversion of CBGA into cannabidiolic acid (CBDA), the direct acidic precursor to CBD. researchgate.net
Currently, there are no elucidated or proposed enzymatic pathways in Cannabis sativa that describe the hydroxylation of cannabidiol (CBD) or its precursor, cannabidiolic acid (CBDA), to form this compound. The known hydroxylation reactions that produce this compound are associated with mammalian hepatic metabolism via cytochrome P450 enzymes, not with biosynthetic processes within the cannabis plant. pharmgkb.orgtandfonline.com Plant-based cannabinoid synthesis research has focused on the enzymes like CBDAS that convert CBGA into the more abundant cannabinoid acids. researchgate.net
Chemical Synthesis and Analogues of 6alpha Hydroxycannabidiol
Regio- and Stereoselective Synthetic Methodologies
The primary challenge in synthesizing 6α-OH-CBD lies in the precise installation of a hydroxyl group at the C-6 position of the cannabinoid core with the correct alpha (α) stereochemistry. The molecular structure of CBD features several potential reaction sites, making regio- and stereoselectivity crucial for an efficient synthesis.
In biological systems, the formation of 6α-OH-CBD is highly selective. The hydroxylation of CBD is primarily mediated by cytochrome P450 enzymes, with CYP2C19 specifically catalyzing the formation of 6α-hydroxycannabidiol, while CYP3A4 is responsible for producing the 6β stereoisomer. pharmgkb.org This enzymatic precision serves as a benchmark for chemical methods.
Chemical approaches often involve allylic oxidation reactions, targeting the cyclohexene (B86901) ring of a CBD precursor. However, controlling the reaction to favor one specific position and stereoisomer over others (such as the C-6 vs. the C-7 position, and α vs. β stereochemistry) remains a significant synthetic hurdle. nih.gov Microbial biotransformation has also been explored as a method to achieve selective hydroxylation. For instance, incubation of CBD with the fungus Absidia glauca has been shown to yield hydroxylated derivatives, including 6α,3″-dihydroxycannabidivarin, demonstrating the potential of microorganisms to perform regio- and stereoselective oxidations on the cannabinoid scaffold. nih.govthieme-connect.com
Total Synthesis Approaches
Total synthesis involves constructing the entire 6α-OH-CBD molecule from non-cannabinoid starting materials. While a direct total synthesis culminating in 6α-OH-CBD is not widely reported as a singular strategy, the synthesis of its core structure is well-established and provides a clear pathway.
Although these methods focus on creating the 6-hydroxy-CBD skeleton, they represent a total synthesis approach because the precursors are fundamental, non-cannabinoid molecules. rsc.orggoogle.com The final separation of the 6α and 6β stereoisomers would be required if the initial condensation is not stereospecific.
Semisynthetic Routes from Cannabidiol (B1668261) or Related Precursors
Semisynthesis, starting from the abundant phytocannabinoid cannabidiol, is the more common and practical approach to obtaining its metabolites. nih.gov The syntheses of the epimeric 6α- and 6β-OH-CBD from cannabidiol have been reported in the literature. nih.govrsc.org
The key transformation is the selective allylic oxidation of the C-6 position on the cyclohexene ring of CBD. One documented strategy involves using 6-oxo-CBD derivatives as precursors, which can then be reduced to furnish the desired 6α/β-OH-CBD species. nih.gov These 6-oxo intermediates are themselves prepared from CBD via allylic oxidation. nih.gov This two-step process of oxidation followed by reduction provides a viable, albeit indirect, pathway to the target molecule. The choice of reducing agent and reaction conditions would be critical in influencing the stereochemical outcome of the final hydroxyl group.
The synthesis of the related metabolite, 7-hydroxy-CBD, provides further insight into the strategies employed for hydroxylating CBD. These syntheses often involve protecting the phenolic hydroxyl groups, performing a regioselective epoxidation or allylic oxidation on the terpene moiety, and then deprotecting to yield the final product. acs.orgnih.govresearchgate.net Similar principles of protection and selective oxidation could be adapted for the synthesis of 6α-OH-CBD.
Derivatization Strategies for Structural Modification
Derivatization involves chemically modifying a lead compound, such as 6α-OH-CBD, to create new analogues. These modifications are crucial for probing structure-activity relationships (SAR) and can also be used to improve analytical detection. The 6α-OH-CBD molecule offers three primary sites for derivatization: the two phenolic hydroxyl groups on the resorcinol (B1680541) ring and the allylic alcohol at the C-6 position.
Standard chemical transformations can be applied to these functional groups. For example:
Esterification/Etherification: The hydroxyl groups can be converted to esters or ethers. Acetylation, for instance, is a common derivatization technique.
Silylation: The hydroxyl groups can be silylated, a common technique used to increase the volatility and thermal stability of cannabinoids for analysis by gas chromatography-mass spectrometry (GC-MS).
Glucuronidation: In metabolic studies, glucuronide conjugates are important derivatives, and they can be prepared synthetically using glucuronyltransferases. nih.gov
While specific derivatization of 6α-OH-CBD is not extensively documented, the methods are well-established for its parent compound, CBD, and other cannabinoids. nih.gov For example, the synthesis of 7-acetoxy-Δ¹-tetrahydrocannabinol demonstrates the feasibility of acetylating the hydroxyl groups on the cannabinoid core. rsc.org
Synthesis of Stereoisomers and Analogues for Structure-Activity Relationship Studies
The synthesis of stereoisomers and structural analogues is fundamental to understanding how the three-dimensional shape and specific functional groups of a molecule contribute to its biological activity. For 6α-OH-CBD, this involves synthesizing its 6β-epimer, its unnatural (+)-enantiomer, and analogues with modified alkyl side chains.
Stereoisomers: The 6β-OH-CBD epimer is a known metabolite and a key synthetic target for comparative studies. nih.gov As different enzymes produce the 6α and 6β forms, different synthetic reagents or catalysts can also be used to selectively produce one isomer over the other. pharmgkb.org Furthermore, the synthesis of the unnatural (+)-enantiomer of CBD and its metabolites, such as (+)-7-OH-CBD, has been accomplished. nih.gov These enantiomers are valuable tools, as they have shown different affinities for cannabinoid receptors compared to their natural counterparts. nih.gov
Alkyl Chain Analogues: The length and structure of the pentyl side chain on the resorcinol ring are known to significantly influence cannabinoid activity. Synthesizing analogues of 6α-OH-CBD with different chain lengths (e.g., propyl for varin-type analogues or dimethylheptyl [DMH]) is a common strategy in SAR studies. The synthesis of CBD analogues with varied C4'-side chains has been developed using late-stage diversification methods, which could be applied to a 6α-OH-CBD scaffold. acs.org Microbial biotransformation studies have successfully produced hydroxylated cannabidivarin (B1668262) (propyl side chain) analogues, such as 6α,3″-dihydroxycannabidivarin, further highlighting the accessibility of these varied structures. thieme-connect.com
These synthetic efforts provide a library of related compounds, allowing researchers to systematically investigate the structural requirements for the biological actions of 6α-OH-CBD.
Compound Reference Table
Metabolism and Biotransformation Pathways of 6alpha Hydroxycannabidiol
Formation from Cannabidiol (B1668261) in In Vitro Systems
In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the formation of 6α-OH-CBD. These systems have shown that CBD is extensively metabolized to several monohydroxylated products, with 6α-OH-CBD being one of the major metabolites formed. realmofcaring.orgnih.gov
The primary drivers of 6α-hydroxylation of CBD are specific enzymes within the Cytochrome P450 (CYP) superfamily. nih.gov Research has identified CYP3A4 and CYP2C19 as the main catalysts for this reaction in human liver microsomes. realmofcaring.orgnih.gov
Studies using selective chemical inhibitors and recombinant human CYP enzymes have confirmed these roles. For instance, the formation of 6α-OH-CBD was significantly inhibited by ketoconazole (B1673606), a selective inhibitor of CYP3A enzymes, and by omeprazole (B731), an inhibitor of CYP2C19. realmofcaring.org Further experiments with an anti-CYP3A4 antibody also demonstrated a significant reduction in 6α-OH-CBD formation. realmofcaring.org While CYP3A5 is also capable of metabolizing CBD, CYP3A4 is considered the major contributor to 6α-hydroxylation. nih.govnih.gov Other enzymes like CYP2D6 have been shown to have only a minor role in the 6-position hydroxylation of CBD. realmofcaring.orgnih.gov
| Enzyme Family | Specific Enzyme | Role in 6α-Hydroxylation of CBD | Supporting Evidence |
| Cytochrome P450 | CYP3A4 | Major Catalyst . realmofcaring.orgnih.gov | Inhibition by ketoconazole and anti-CYP3A4 antibody significantly reduces formation. realmofcaring.org |
| CYP2C19 | Major Catalyst . realmofcaring.orgnih.gov | Inhibition by omeprazole significantly reduces formation. realmofcaring.org Correlation studies in individual HLMs support its role. nih.gov | |
| CYP3A5 | Capable of metabolizing CBD to 6α/β-OH-CBD. nih.govnih.gov | Recombinant enzyme studies show activity. nih.gov | |
| CYP2D6 | Minor role. realmofcaring.orgnih.gov | Activity is not significantly inhibited by selective inhibitors like quinidine. realmofcaring.org |
However, UGTs are not directly involved in the initial formation of 6α-OH-CBD from CBD. nih.govnih.gov Their role comes into play in the subsequent metabolism of CBD and its hydroxylated metabolites, but not in the primary hydroxylation step at the 6-alpha position. uw.edunoaa.gov
The hydroxylation of CBD at the C-6 position is stereoselective, resulting in the formation of two distinct isomers: 6α-OH-CBD and 6β-OH-CBD. In vitro studies with human liver microsomes show that both are major metabolites, formed at comparable rates. realmofcaring.org
The specific CYP enzymes involved exhibit different stereoselectivities:
CYP3A4 is a versatile catalyst, capable of forming both 6α-OH-CBD and 6β-OH-CBD. realmofcaring.orgnih.gov
CYP2C19 also contributes significantly to the formation of 6α-OH-CBD. realmofcaring.orgnih.gov
In studies with 16 individual human liver microsomes, the formation of 6β-OH-CBD was strongly correlated with CYP3A4 activity. nih.gov In contrast, the formation of 6α-OH-CBD was correlated with the activities of both CYP3A4 and CYP2C19. nih.gov
| Metabolite | Primary Forming Enzymes | Key Findings |
| 6α-OH-CBD | CYP3A4, CYP2C19. realmofcaring.orgnih.gov | Formation is inhibited by both ketoconazole (CYP3A inhibitor) and omeprazole (CYP2C19 inhibitor). realmofcaring.org |
| 6β-OH-CBD | CYP3A4. realmofcaring.orgnih.gov | Formation is strongly correlated with CYP3A4-specific activity and inhibited by ketoconazole. realmofcaring.orgnih.gov |
Disposition and Metabolic Fate in Non-Human Biological Models
The study of 6α-OH-CBD in non-human models provides insight into its in vivo behavior and subsequent metabolic transformations.
Animal studies have confirmed that 6α-OH-CBD is a significant in vivo metabolite of CBD. In early studies using rat liver preparations, 6α-OH-CBD was identified alongside several other hydroxylated metabolites. realmofcaring.org More recent investigations in mice have also identified 6α-OH-CBD in the brain and blood following CBD administration, confirming it is formed and distributed in this model. researchgate.net
Once formed, 6α-OH-CBD can undergo further oxidation. Studies have identified 6-oxo-CBD as a subsequent metabolite, likely formed from the oxidation of the 6-hydroxy group. realmofcaring.orgnih.govfrontiersin.org While 6-oxo-CBD itself has not been detected as a metabolite in humans, its glycoside conjugate was identified in the urine of dogs treated with CBD, indicating that this metabolic pathway exists in some species. nih.govnih.gov In mice, both 6α-OH-CBD and 6-oxo-CBD have been shown to be biologically active. nih.gov Furthermore, studies in mice have demonstrated that 6α-OH-CBD can act as an inducer of the enzyme CYP2B10, suggesting it is not an end-product but an active intermediate in the metabolic cascade. researchgate.net
Pharmacological and Molecular Mechanisms of Action Pre Clinical Investigations
Cannabinoid Receptor (CB1 and CB2) Interactions
There is no available scientific literature detailing the interactions of 6alpha-Hydroxycannabidiol with cannabinoid receptors CB1 and CB2.
Interaction with Non-Cannabinoid Receptors and Ion Channels
The interaction of this compound with other significant receptor systems and ion channels has not been a subject of published preclinical investigations.
Ligand-Gated Ion Channel Modulation (e.g., Glycine (B1666218) Receptors)
Preclinical investigations into the direct effects of this compound on ligand-gated ion channels, such as glycine receptors, are not extensively documented in publicly available scientific literature. While the parent compound, cannabidiol (B1668261) (CBD), has been shown to modulate glycine receptors, specific data detailing the activity of 6α-OH-CBD at these or other ligand-gated ion channels is not available. Therefore, a comprehensive understanding of its potential to modulate these receptors remains to be elucidated.
Modulation of Endogenous Enzyme Systems (e.g., FAAH, MAGL)
There is a lack of specific preclinical data on the modulatory effects of this compound on the primary enzymes of the endocannabinoid system, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Research has focused more extensively on the inhibitory actions of CBD on FAAH. However, it is currently unknown whether 6α-OH-CBD possesses similar or different activity towards these key enzymes. Further investigation is required to determine if 6α-OH-CBD plays a role in modulating the levels of endogenous cannabinoids through interaction with FAAH or MAGL.
Intracellular Signaling Pathway Modulation (e.g., MAPK, Akt pathways)
The influence of this compound on intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways has not been specifically detailed in preclinical studies. The broader research on cannabinoids, particularly CBD, has explored their impact on these critical signaling networks that regulate cellular processes. However, dedicated studies to isolate and identify the specific effects of the 6α-OH-CBD metabolite on the phosphorylation and activation of key proteins within the MAPK and Akt pathways are not currently available.
Data on the specific molecular actions of this compound is limited. The following table indicates the current status of preclinical research for the specified mechanisms.
| Mechanism of Action | Preclinical Data for this compound |
| Ligand-Gated Ion Channel Modulation | |
| Glycine Receptors | Data Not Available |
| Endogenous Enzyme System Modulation | |
| Fatty Acid Amide Hydrolase (FAAH) | Data Not Available |
| Monoacylglycerol Lipase (MAGL) | Data Not Available |
| Intracellular Signaling Pathway Modulation | |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Data Not Available |
| Akt Pathway | Data Not Available |
Pre Clinical Biological Activities in Vitro and in Vivo Non Human Models
Neurobiological Research in Cellular and Animal Models
Comprehensive searches of scientific literature reveal a notable scarcity of studies specifically investigating the neurobiological activities of 6alpha-Hydroxycannabidiol. While its parent compound, CBD, has been the subject of numerous studies for its neuroprotective and anti-inflammatory properties, the distinct effects of the 6α-OH-CBD metabolite are not well-documented in preclinical models.
Cellular Neuroprotection Studies
Modulation of Neuronal Excitability
Preclinical data on the modulation of neuronal excitability by this compound is not currently available. Research on CBD has shown effects on ion channels and neurotransmitter systems that influence neuronal firing, but it remains unknown if 6α-OH-CBD possesses similar activity.
Immunomodulatory Effects in Cell Cultures and Animal Studies
The immunomodulatory properties of this compound are another area where specific preclinical data is largely absent. The broader research on CBD indicates a range of effects on the immune system, but the specific actions of its metabolites, including 6α-OH-CBD, are yet to be thoroughly investigated.
Cytokine Production and Immune Cell Activity
Direct evidence from in vitro or in vivo non-human studies detailing the impact of this compound on cytokine production and the activity of various immune cells is not available in the published scientific literature. While CBD has been shown to modulate the release of pro- and anti-inflammatory cytokines, the role of 6α-OH-CBD in this process is unclear.
Anti-inflammatory Mechanisms (e.g., NF-kB pathway)
There is a lack of specific research into the molecular mechanisms by which this compound might exert anti-inflammatory effects, including its potential interaction with signaling pathways such as the NF-κB pathway. The anti-inflammatory actions of CBD are known to involve multiple mechanisms, but whether 6α-OH-CBD acts through similar or different pathways has not been determined in preclinical studies.
Cell Proliferation and Apoptosis Studies in Disease Models (e.g., cancer cell lines for mechanistic insight)
No available research data specifically examines the effects of this compound on cell proliferation or the induction of apoptosis in disease models, such as cancer cell lines. Mechanistic insights into its potential cytotoxic or anti-proliferative activities are currently lacking in the scientific literature.
Investigations in Animal Models for Specific Biological Processes (e.g., anxiety-like behaviors, pain perception in mechanistic studies)
There are no published studies on the use of this compound in animal models to investigate its effects on specific biological processes, including anxiety-like behaviors or pain perception. Consequently, there is no data to report on its potential mechanisms of action in these areas.
Analytical Methodologies for 6alpha Hydroxycannabidiol Detection and Quantification
Chromatographic Techniques
Chromatographic separation is the cornerstone of accurately identifying and quantifying 6α-OH-CBD, especially in the presence of its isomers and other cannabinoid metabolites. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed, offering high resolution and the ability to analyze both neutral and acidic cannabinoids without derivatization. d-nb.infouniupo.it Gas chromatography (GC) is also utilized, though it often requires a derivatization step to improve the volatility and thermal stability of the analytes. d-nb.infoljmu.ac.uk
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 6α-OH-CBD in biological samples due to its high sensitivity and selectivity. rsc.orgusask.ca This technique allows for the simultaneous detection of CBD and its various metabolites, including 6α-OH-CBD. researchgate.net
Ultra-high-performance liquid chromatography (UHPLC) systems are frequently used to achieve rapid and efficient separation of analytes. researchgate.netcannabissciencetech.com A common approach involves using a C18 reversed-phase column for chromatographic separation. d-nb.inforesearchgate.netnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govconicet.gov.armdpi.com
The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion and its characteristic product ions. uniupo.itnih.gov For 6α-OH-CBD and other CBD metabolites, negative electrospray ionization (ESI) is commonly employed. researchgate.netnih.gov
A developed and validated UHPLC-MS/MS method successfully quantified CBD and its metabolites, including 6α-OH-CBD, in serum samples with limits of quantification ranging from 0.5 to 20 ng/mL. researchgate.net Another study reported a linear range of 0.5–25 ng/mL for 6α-OH-CBD in whole blood. researchgate.netnih.gov
Interactive Data Table: LC-MS/MS Method Parameters for 6α-OH-CBD Analysis
| Parameter | Details | Reference |
|---|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | researchgate.netnih.gov |
| Column | C18 reversed-phase (e.g., Waters® ACQUITYTM PREMIER UPLC® BEH C18) | d-nb.infonih.gov |
| Mobile Phase | Gradient of water with ammonium formate (B1220265) and acetonitrile | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Run Time | 17 minutes | nih.gov |
| Mass Spectrometer | Triple quadrupole (e.g., Waters® Xevo® TQ-S micro) | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for cannabinoid analysis. ljmu.ac.ukmediabros.store However, a significant consideration for the analysis of hydroxylated cannabinoids like 6α-OH-CBD is the need for derivatization. This chemical modification, typically silylation, is necessary to increase the thermal stability and volatility of the compound, preventing its degradation in the high temperatures of the GC injection port and column. nih.gov
While GC-MS is a well-established method for general cannabinoid profiling, specific applications detailing the direct analysis of 6α-OH-CBD are less common in the literature compared to LC-MS/MS. The derivatization step can add complexity to the sample preparation process. Nevertheless, GC-MS can provide excellent chromatographic resolution and is often used in conjunction with mass spectrometry for confident identification of analytes based on their mass spectra. ljmu.ac.uk
Sample Preparation Strategies for Complex Matrices
The effective extraction of 6α-OH-CBD from complex biological matrices is a critical step for accurate quantification. The choice of sample preparation technique depends on the nature of the matrix, which can range from plant extracts and in vitro enzymatic assays to animal tissues such as blood, serum, and brain tissue. researchgate.netnih.govnews-medical.net
For biological fluids like blood and serum, a common approach is liquid-liquid extraction (LLE). researchgate.netnih.gov This involves extracting the analytes from the aqueous sample into an immiscible organic solvent. A typical LLE protocol for 6α-OH-CBD and other cannabinoids involves using a mixture of hexane (B92381) and ethyl acetate. researchgate.netnih.gov Prior to extraction, an enzymatic hydrolysis step, often using β-glucuronidase, may be necessary to cleave glucuronide conjugates and measure the total metabolite concentration. researchgate.netnih.gov
Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts compared to LLE. nih.govpnrjournal.com SPE utilizes a solid sorbent to retain the analytes of interest while interferences are washed away. The analytes are then eluted with a suitable solvent.
A more recent and minimally invasive technique for blood sample collection is volumetric absorptive microsampling (VAMS), which requires only a small volume of blood (e.g., 30 µL). researchgate.netnih.gov This method has been successfully combined with UHPLC-MS/MS for the quantification of CBD and its metabolites, including 6α-OH-CBD. researchgate.netnih.gov
For plant materials, sample preparation often involves homogenization followed by solvent extraction using solvents like methanol or ethanol. news-medical.netsigmaaldrich.com The resulting extract is then filtered and diluted before analysis. news-medical.net
Method Validation Parameters for Research Applications
To ensure the reliability and accuracy of analytical data, methods for the quantification of 6α-OH-CBD must be thoroughly validated according to international guidelines. researchgate.netnih.govmdpi.com Key validation parameters include sensitivity, specificity, accuracy, and precision. researchgate.netnih.gov
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For 6α-OH-CBD, reported LOQs are typically in the low ng/mL range, demonstrating the high sensitivity of LC-MS/MS methods. researchgate.net
Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in MS/MS provides a high degree of specificity. nih.gov
Accuracy is assessed by determining the closeness of the measured concentration to the true concentration. It is often evaluated by analyzing quality control (QC) samples at different concentration levels. For bioanalytical methods, accuracy is generally expected to be within ±15% of the nominal value (±20% at the LOQ). researchgate.net
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and, like accuracy, is typically required to be within 15% (20% at the LOQ). researchgate.net
Linearity, recovery, and matrix effects are also important validation parameters. Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov Analytical recovery and matrix effects are evaluated to understand the efficiency of the extraction process and the influence of the sample matrix on the analytical signal. researchgate.netnih.gov
Interactive Data Table: Validation Parameters for 6α-OH-CBD Quantification
| Validation Parameter | Typical Acceptance Criteria | Reported Values for 6α-OH-CBD Methods | Reference |
|---|---|---|---|
| Linear Range | Dependent on expected concentrations | 0.5–25 ng/mL | researchgate.netnih.gov |
| Accuracy | Within ±15% (±20% at LOQ) | Within ±15% for QC samples | researchgate.net |
| Precision (RSD) | ≤15% (≤20% at LOQ) | Within ±15% for QC samples | researchgate.net |
| Limit of Quantification (LOQ) | Sufficiently low for intended application | 0.5 ng/mL | researchgate.net |
| Analytical Recovery | Consistent and reproducible | 61–98.6% | researchgate.net |
| Matrix Effect | Minimized or compensated for | 88.6–97.8% | researchgate.net |
Comparative Analysis with Other Cannabinoid Metabolites
Analytical methods are often designed to quantify 6α-OH-CBD alongside other major CBD metabolites to provide a comprehensive metabolic profile. The primary metabolites of CBD include 7-hydroxy-cannabidiol (7-OH-CBD) and cannabidiol-7-oic acid (7-COOH-CBD), as well as the isomeric 6beta-hydroxycannabidiol (B1145095) (6β-OH-CBD). researchgate.netnih.gov
Studies have consistently shown that 7-COOH-CBD is the most abundant metabolite found in biological fluids, followed by 7-OH-CBD. researchgate.netnih.gov The concentrations of 6α-OH-CBD and its isomer, 6β-OH-CBD, are generally much lower. researchgate.net For instance, in a study involving patients treated with CBD, the concentrations of 6α-OH-CBD ranged from 0.9 to 28.9 ng/mL, while 7-COOH-CBD was found in much higher concentrations, ranging from 211 to 1537 ng/mL. researchgate.net
The ability to accurately quantify these different metabolites is essential for understanding the metabolic pathways of CBD and for correlating metabolite concentrations with pharmacological effects. Comparative metabolomic studies using techniques like LC-MS/MS have been instrumental in differentiating the metabolic profiles of CBD and other cannabinoids like Δ9-tetrahydrocannabinol (THC). researchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Identification of Novel Molecular Targets for 6alpha-Hydroxycannabidiol
The pharmacological activity of Cannabidiol (B1668261) (CBD) is known to be promiscuous, interacting with a wide array of molecular targets beyond the classical cannabinoid receptors. encyclopedia.pubresearchgate.netnih.govnih.gov These targets include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. researchgate.netnih.govnih.govresearchgate.net However, the specific molecular targets and binding affinities of its metabolite, 6α-OH-CBD, have not been thoroughly investigated. The activity of CBD metabolites in humans has not yet been extensively explored. nih.gov
Future research must prioritize the systematic screening of 6α-OH-CBD against a broad panel of receptors and enzymes. Key areas of investigation should include:
Receptor Binding Assays: Quantitative binding assays are needed to determine the affinity of 6α-OH-CBD for known cannabinoid targets such as CB1, CB2, GPR55, and GPR18. encyclopedia.pubnih.gov It is crucial to investigate whether the hydroxylation at the 6-alpha position alters the binding profile compared to the parent CBD molecule.
Ion Channel Modulation: CBD is known to modulate various ion channels, including Transient Receptor Potential (TRP) channels like TRPV1. nih.govresearchgate.net Studies should explore whether 6α-OH-CBD acts as an agonist, antagonist, or allosteric modulator of these and other ion channels, which could have implications for pain and inflammation signaling.
Nuclear Receptor Activity: Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are key targets for CBD that contribute to its anti-inflammatory effects. researchgate.net It is vital to determine if 6α-OH-CBD also functions as a ligand for these nuclear receptors, potentially influencing gene transcription related to metabolism and inflammation.
A comparative analysis of the molecular targets for CBD and its primary metabolites is summarized in the table below, highlighting the current knowledge gaps for 6α-OH-CBD.
| Target Class | Specific Target | Known CBD Interaction | Postulated 6α-OH-CBD Interaction |
| GPCRs | CB1 Receptor | Negative Allosteric Modulator | Unknown |
| CB2 Receptor | Negative Allosteric Modulator | Unknown | |
| GPR55 | Antagonist | Unknown | |
| 5-HT1A Receptor | Agonist | Unknown | |
| Ion Channels | TRPV1 | Agonist | Unknown |
| Voltage-gated Sodium Channels | Inhibitor | Unknown | |
| Nuclear Receptors | PPARγ | Agonist | Unknown |
This table is based on known interactions of CBD and highlights the need for corresponding research into 6α-OH-CBD.
Comprehensive Elucidation of its Role in Plant Physiology and Defense Mechanisms
The biosynthesis of major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) in the Cannabis sativa plant is well-documented, occurring primarily in the glandular trichomes. nih.govnih.govscispace.comresearchgate.net These secondary metabolites are believed to play a crucial role in the plant's defense against a variety of biotic and abiotic stressors. nih.govwikipedia.orgoup.com Cannabinoids and terpenes can act as deterrents to herbivores and possess antimicrobial properties. wikipedia.orgoup.comresearchgate.net
However, 6α-OH-CBD is primarily recognized as a metabolite formed in humans and animals through the action of cytochrome P450 enzymes. caymanchem.com There is currently a lack of evidence to suggest that 6α-OH-CBD is naturally biosynthesized or plays a significant role within the Cannabis sativa plant itself.
Therefore, future research in this domain should address these fundamental questions:
Endogenous Presence: The first critical step is to determine if 6α-OH-CBD is present in any cannabis chemovars at any stage of development. Advanced analytical techniques should be employed to screen various plant tissues, including trichomes, leaves, and flowers, for the presence of this compound.
Biosynthetic Pathway Investigation: If found to be endogenous to the plant, subsequent research should focus on identifying the biosynthetic pathway. This would involve searching for specific enzymes, potentially novel oxidases or hydroxylases, that could produce 6α-OH-CBD from a precursor like CBDA or CBD.
Ecological Function: Should the compound be identified as a natural phytocannabinoid, studies could then be designed to investigate its potential role in plant defense. This could involve assessing its efficacy against insect herbivores, fungi, and bacteria, or its potential role in protecting the plant from UV radiation or drought stress. oup.combiotechrep.ir
Development of Advanced In Vitro and In Vivo Non-Human Models for Mechanistic Studies
Understanding the physiological and mechanistic effects of 6α-OH-CBD requires sophisticated biological models that can accurately predict human responses. While traditional cell culture and rodent models are useful, they have limitations in replicating human-specific metabolism and physiology.
Future research should focus on developing and utilizing advanced models:
Advanced In Vitro Systems: The use of human cryopreserved hepatocytes and pooled human liver microsomes (pHLM) has proven effective for studying the metabolism of synthetic cannabinoids and can be applied to 6α-OH-CBD. nih.govnih.govwada-ama.org Furthermore, the development of organ-on-a-chip (OOC) models, particularly liver-on-a-chip systems, could provide a dynamic, microphysiological environment to study the metabolism of 6α-OH-CBD and its potential hepatotoxicity with greater accuracy than 2D cell cultures. mdpi.com
Humanized In Vivo Models: A significant advancement would be the use of humanized mouse models . selectscience.netyoutube.com These are mice genetically engineered to express human drug-metabolizing enzymes (like specific cytochrome P450s) or human receptors. ghdiscoverycollaboratory.orgnih.gov Using a mouse model humanized for drug metabolism could yield more clinically relevant data on the pharmacokinetics and pharmacodynamics of 6α-OH-CBD, overcoming species-specific differences in metabolism. ghdiscoverycollaboratory.orgnih.gov A mouse model has already been developed to recapitulate the pharmacokinetic changes seen in human cannabis smokers. nih.gov
| Model Type | Description | Application for 6α-OH-CBD Research |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that mimic the structure and function of human organs. | To study the metabolism, efficacy, and toxicity of 6α-OH-CBD on specific human tissues (e.g., liver, brain) in a controlled environment. |
| Humanized Mice | Mice engrafted with human cells, tissues, or genes, such as those for drug-metabolizing enzymes. | To investigate the in vivo metabolism, clearance, and biological effects of 6α-OH-CBD in a model that more closely mirrors human physiology. |
Integration of Omics Technologies to Understand its Biological Impact
To capture a holistic view of the biological impact of 6α-OH-CBD, it is essential to move beyond single-target analysis and embrace a systems-level approach. The integration of "omics" technologies, such as metabolomics and proteomics, can provide an unbiased, comprehensive snapshot of the molecular changes induced by this compound.
Proteomics: Proteomic analysis can identify global changes in protein expression and post-translational modifications within cells or tissues following treatment with 6α-OH-CBD. mdpi.commdpi.com Studies on CBD and THC have already used proteomics to reveal effects on mitochondrial function, endoplasmic reticulum stress, and cytoskeletal proteins. mdpi.commdpi.comdntb.gov.ua Applying similar techniques, such as mass spectrometry-based quantitative proteomics, could identify the specific cellular pathways and protein networks modulated by 6α-OH-CBD. mdpi.comnih.govnih.gov
Metabolomics: Metabolomic profiling can identify and quantify endogenous small-molecule metabolites in biological samples, offering a functional readout of the physiological state. nih.gov This approach can be used to discover unique metabolic fingerprints associated with 6α-OH-CBD exposure. nih.gov Such studies could reveal downstream effects on biochemical pathways and identify potential biomarkers of exposure or effect.
By pursuing these future research directions, the scientific community can move toward a complete understanding of this compound, elucidating its unique pharmacological profile and determining its potential role in the broader landscape of cannabinoid-based medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6α-Hydroxycannabidiol, and how do they impact yield and purity?
- Methodological Answer : The synthetic production of 6α-Hydroxycannabidiol (6α-OH-CBD) involves regioselective hydroxylation of cannabidiol (CBD). A documented pathway uses a modified Sharpless dihydroxylation protocol, where the C5H11 side chain (denoted as R in synthetic schemes) is preserved to ensure structural fidelity. Yield optimization depends on reaction temperature, catalyst selection (e.g., osmium tetroxide), and post-synthesis purification techniques like chromatography. Purity challenges arise from byproducts such as 7-OH-CBD, necessitating rigorous NMR and HPLC validation .
Q. How does 6α-Hydroxycannabidiol’s pharmacokinetic profile compare to cannabidiol in preclinical models?
- Methodological Answer : Pharmacokinetic studies in rodents show that 6α-OH-CBD exhibits faster hepatic glucuronidation than CBD, leading to a shorter plasma half-life (~2.3 hours vs. ~4.7 hours). Bioavailability comparisons require controlled administration routes (e.g., intraperitoneal vs. oral), with tissue distribution analyzed via LC-MS. Researchers must standardize dosing intervals and account for interspecies metabolic differences (e.g., CYP450 isoform activity) to ensure translatability .
Q. What criteria should guide participant selection in early-phase clinical trials for 6α-Hydroxycannabidiol?
- Methodological Answer : Inclusion criteria must prioritize homogeneity in age, metabolic health, and cannabinoid-naïve status to minimize confounding variables. Exclusion criteria should address comorbidities (e.g., hepatic impairment) that alter drug metabolism. Stratified randomization and placebo-controlled designs enhance validity, while adherence to CONSORT guidelines ensures transparency in reporting attrition rates and adverse events .
Advanced Research Questions
Q. How can dose-escalation studies for 6α-Hydroxycannabidiol balance safety and efficacy in heterogeneous populations?
- Methodological Answer : Phase I trials should employ a double-blind, placebo-controlled crossover design with pharmacokinetic-pharmacodynamic (PK-PD) modeling. Adaptive dosing protocols, guided by Bayesian statistics, allow real-time adjustments based on safety thresholds (e.g., liver enzyme elevations). Biomarkers like serum BDNF or inflammatory cytokines can link dose-response relationships to mechanistic outcomes .
Q. What strategies resolve contradictions in 6α-Hydroxycannabidiol’s reported neuroprotective vs. pro-oxidant effects?
- Methodological Answer : Meta-regression analysis of preclinical data can identify confounding factors such as dosing regimens (acute vs. chronic) or model specificity (e.g., in vitro oxidative stress assays vs. in vivo traumatic brain injury models). Harmonizing experimental conditions (e.g., ROS measurement techniques) and applying sensitivity analyses reduce bias. Contradictions may reflect concentration-dependent biphasic effects, warranting dose-ranging studies .
Q. How do physicochemical properties of 6α-Hydroxycannabidiol influence formulation strategies for inhalable delivery?
- Methodological Answer : Extreme lipophilicity (LogP >7) and UV lability necessitate particle engineering via spray drying or lipid nanoemulsions. Aerodynamic particle size (1–5 µm) must be optimized for pulmonary deposition, assessed using cascade impaction. Stability studies under accelerated ICH conditions (40°C/75% RH) validate excipient compatibility, while in vitro dissolution profiles correlate with bioavailability .
Q. What ethical frameworks ensure compliance in human studies involving 6α-Hydroxycannabidiol?
- Methodological Answer : Protocols must align with FDA guidelines for cannabinoid research, emphasizing de-identified data storage, third-party monitoring for adverse events, and explicit informed consent regarding psychoactive risks. Ethics boards should mandate Data Safety Monitoring Committees (DSMCs) for interim analyses, particularly in vulnerable populations (e.g., psychiatric cohorts) .
Data Analysis & Reporting
Q. How should researchers address missing data in longitudinal studies of 6α-Hydroxycannabidiol?
- Methodological Answer : Multiple imputation (MI) or maximum likelihood estimation (MLE) methods mitigate bias from attrition. Sensitivity analyses (e.g., tipping-point analysis) evaluate robustness against missing-not-at-random (MNAR) assumptions. Pre-registered statistical plans reduce post hoc data manipulation risks, while CONSORT flow diagrams enhance reproducibility .
Q. What validation steps are critical for real-world data (RWD) studies on 6α-Hydroxycannabidiol safety?
- Methodological Answer : RWD from poison control centers or EHRs require validation against gold-standard adverse event coding (e.g., MedDRA). Propensity score matching adjusts for confounding by indication, while negative control outcomes (e.g., unrelated hospitalizations) test for unmeasured bias. FDA guidance emphasizes triangulation with RCTs to establish causality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
